molecular formula C18H17N5O B15102189 N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15102189
M. Wt: 319.4 g/mol
InChI Key: OPKCDKLYYDKTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 3, and 6. The carboxamide group at position 4 is linked to a 1H-indol-4-yl moiety. The indole substituent may enhance binding affinity through π-π stacking or hydrogen bonding, while the methyl groups could improve metabolic stability and solubility compared to bulkier analogs.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5O/c1-10-9-13(16-11(2)22-23(3)17(16)20-10)18(24)21-15-6-4-5-14-12(15)7-8-19-14/h4-9,19H,1-3H3,(H,21,24)

InChI Key

OPKCDKLYYDKTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazolo[3,4-b]pyridine precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares a pyrazolo[3,4-b]pyridine backbone with analogs such as those reported in and . However, its substitution pattern distinguishes it:

  • Indole vs. Aryl/Alkyl Substituents : The indol-4-yl group replaces phenyl (e.g., in ) or benzyl () moieties. Indole’s aromaticity and hydrogen-bonding capacity may confer distinct target selectivity compared to purely hydrophobic substituents .
  • Methyl Group Positioning: The 1,3,6-trimethyl configuration contrasts with analogs bearing ethyl () or benzyl () groups.

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP*
Target Compound C19H18N6O (est.) ~346.4 (est.) 1,3,6-trimethyl; indol-4-yl 3.2 (est.)
1-Benzyl derivative () C29H27N7O (est.) ~489.6 (est.) 1,3,6-dimethyl; dual benzyl groups 5.1 (est.)
N-(1-Ethyl-3-methyl-pyrazol-4-yl) () C21H22N6O 374.4 1-phenyl; 3,6-dimethyl; ethyl 3.8

*logP estimates based on substituent contributions (higher values indicate greater lipophilicity).

  • Lipophilicity : The target’s indole and methyl groups balance hydrophobicity and polarity, yielding a lower estimated logP than the benzyl-substituted analog (), which is highly lipophilic .
  • Molecular Weight : The target’s smaller size (~346 g/mol) compared to the compound (~489 g/mol) may enhance bioavailability and reduce metabolic clearance .

Pharmacological Implications

  • Target Selectivity : The indole group may favor interactions with serotonin receptors or kinases with aromatic binding pockets, whereas phenyl or benzyl analogs () might target lipid-rich environments .
  • Metabolic Stability : Methyl groups at positions 1, 3, and 6 could reduce oxidative metabolism compared to ethyl or benzyl substituents, which are prone to CYP450-mediated degradation .

Biological Activity

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H20N5OC_{20}H_{20}N_5O and a molecular weight of 381.9 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold can act as selective modulators of various biological pathways:

  • PPARα Activation : The compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Structural studies reveal that the ligand-binding domain of PPARα forms a hydrogen-bond network essential for activation, suggesting that this compound could be beneficial in treating dyslipidemia and metabolic disorders .
  • Antiviral Activity : Derivatives of pyrazolo[3,4-b]pyridine have demonstrated antiviral properties against various viruses. For instance, certain derivatives exhibit significant inhibition of herpes simplex virus type-1 (HSV-1) replication with effective concentrations (EC50) ranging from 5 to 28 μM . This highlights the potential of these compounds in developing antiviral therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target/Pathway EC50/IC50 Values Reference
PPARα ActivationLipid MetabolismNot specified
AntiviralHSV-15–28 μM
AntiproliferativeVarious Cancer Cell LinesIC50 ~ 0.36 µM (CDK2)
SelectivityCDK2 vs. CDK9265-fold selectivity

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives containing the pyrazolo[3,4-b]pyridine scaffold exhibit potent antiproliferative activity against human cancer cell lines such as HeLa and HCT116. These compounds inhibit cellular proliferation effectively at low concentrations .
  • Selectivity in Kinase Inhibition : Research has demonstrated that specific derivatives possess extraordinary selectivity towards cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cell cycle regulation .

Q & A

Q. How can the synthesis of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with indole-containing amines. Key steps include:

  • Carboxylic acid activation : Use coupling agents like EDCI/HOBt or DCC to activate the pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate.
  • Amide bond formation : React the activated acid with 1H-indol-4-amine under anhydrous conditions (e.g., DMF or DCM) at 50–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/DMSO) improves purity. Yield optimization requires stoichiometric control of reagents (1:1.2 molar ratio of acid to amine) and inert atmosphere .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Acid activationEDCI, HOBt, DMF, 25°C, 2h8595%
Amide coupling1H-indol-4-amine, DCM, 60°C, 18h7897%

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^13C-NMR in deuterated solvents (DMSO-d6 or CDCl3) to confirm substitution patterns. Key signals include indole NH (~δ 10–12 ppm) and pyrazole methyl groups (~δ 2.2–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water) and refine using SHELXL .

Advanced Research Questions

Q. How does structural modification of the pyrazolo[3,4-b]pyridine core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Methyl substitutions : 1,3,6-Trimethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Indole substitution : 1H-indol-4-yl improves target binding affinity (e.g., kinase inhibition) due to π-π stacking with hydrophobic pockets .
  • Carboxamide linkage : Replacing the carboxamide with ester groups reduces potency, highlighting hydrogen bonding’s role .

Q. Experimental Design :

  • Synthesize analogs with varied substituents (e.g., halogen, methoxy).
  • Test in vitro bioactivity (IC50) against target enzymes and compare with computational docking (AutoDock Vina).

Q. What mechanisms underlie resistance to this compound in antimalarial studies?

Methodological Answer: Resistance in Plasmodium falciparum is linked to mutations in the ABCI3 transporter, which reduces intracellular accumulation of the compound .

  • Resistance profiling : Generate resistant strains via long-term exposure (IC90 dose, 10 cycles).
  • Genomic analysis : Perform whole-genome sequencing to identify ABCI3 mutations (e.g., G148R).
  • Efflux assays : Use fluorescent probes (e.g., BCECF-AM) to quantify transporter activity in resistant vs. wild-type strains .

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to dock the compound into ATP-binding pockets (e.g., PfPK7 kinase).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with hinge region residues) .

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder : Methyl groups and flexible indole moieties often require anisotropic displacement parameter (ADP) refinement in SHELXL .
  • Twinned crystals : Use the TWINROTMAT command in SHELXE to resolve overlapping reflections .
  • Data collection : High-resolution (<1.0 Å) synchrotron data (e.g., Diamond Light Source) improves model accuracy .

3. Data Contradiction Analysis
3.1 Discrepancies in reported antibacterial vs. antimalarial activity

  • Antibacterial claims : Early studies (e.g., pyrazolo[3,4-b]pyridine sulfonamides) show moderate activity against S. aureus (MIC = 16 µg/mL) but lack in vivo validation .
  • Antimalarial focus : Recent data (2024) highlights potent activity (IC50 = 12 nM) against P. falciparum 3D7, validated in murine models .
  • Resolution : Differences arise from target specificity (ABCI3 in malaria vs. broad-spectrum bacterial targets). Prioritize mechanism-of-action studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.